
Bruceantinol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bruceantinol A is a natural product found in Brucea javanica with data available.
Scientific Research Applications
Pharmacokinetics Study
Bruceantinol (BOL) has been studied for its pharmacokinetics in rats. A specific ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method was developed to determine BOL levels in rat plasma. This method provided insights into the fast excretion and low oral bioavailability of BOL, crucial for understanding its pharmacological profile (Li et al., 2017).
Antitrypanosomal and Antibabesial Activities
Bruceantinol, derived from the fruits of Brucea javanica, showed potent antitrypanosomal activities against trypomastigotes of Trypanosoma evansi, suggesting potential use in treating related diseases (Bawm et al., 2008). Additionally, bruceantinol exhibited significant antibabesial activity against Babesia gibsoni, indicating its potential in parasitic disease treatment (Subeki et al., 2007).
Antiviral Properties
Bruceantinol, among other quassinoids isolated from Brucea javanica, demonstrated inactivation effects on pepper mottle virus in systemic host plants, indicating potential antiviral applications (Ryu et al., 2017).
Antileukemic Activity
Bruceantinol has been identified as a potent antileukemic quassinoid. It was originally isolated from plants used in traditional medicine and has been studied for its structural properties and potential therapeutic applications in treating leukemia (Polonsky et al., 1980).
Anti-Cancer Therapeutics
Studies have highlighted the potential of bruceantinol in cancer therapeutics. It has shown inhibitory effects on various tumor cell types and may affect key survival signaling pathways, suggesting its role in future cancer treatments (Fiaschetti et al., 2011).
Lipolysis in Adipocytes
Bruceantinol is also reported to stimulate lipolysis in adipocytes, suggesting a possible role in obesity treatment. Its nanomolar concentrations showed significant lipolytic activity, indicating its potential therapeutic use (Lahrita et al., 2019).
properties
Product Name |
Bruceantinol A |
|---|---|
Molecular Formula |
C29H36O13 |
Molecular Weight |
592.6 g/mol |
IUPAC Name |
(1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid |
InChI |
InChI=1S/C29H36O13/c1-11(26(4,5)42-13(3)30)7-17(32)41-20-22-28-10-39-29(22,25(37)38)23(35)19(34)21(28)27(6)9-15(31)18(33)12(2)14(27)8-16(28)40-24(20)36/h7,14,16,19-23,33-35H,8-10H2,1-6H3,(H,37,38)/b11-7+/t14-,16+,19+,20+,21+,22+,23-,27-,28+,29-/m0/s1 |
InChI Key |
HPJCIKYCFBCHLF-IVOVFOCPSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)O)O)O)C)O |
SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)O)O)O)C)O |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)O)O)O)C)O |
synonyms |
bruceantinol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



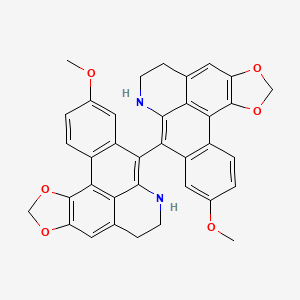
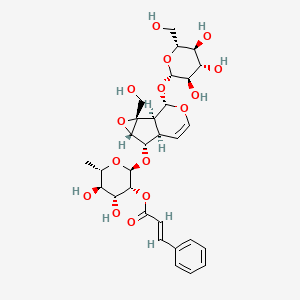
![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)
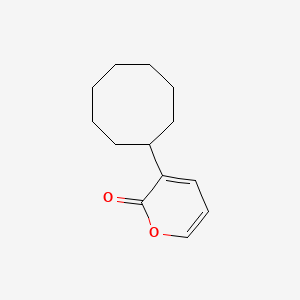
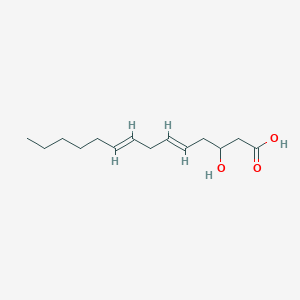
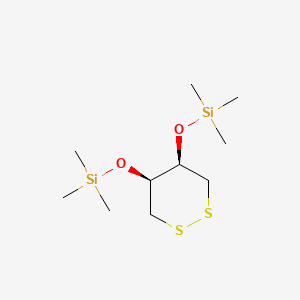
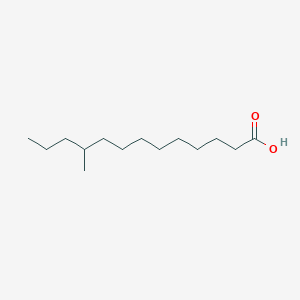
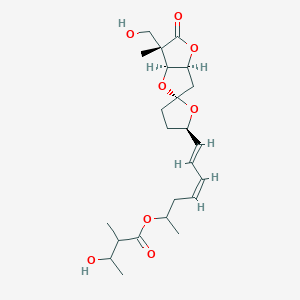

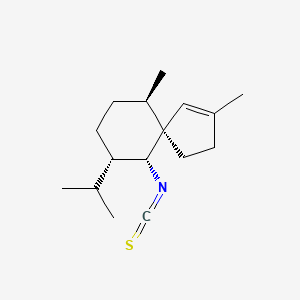
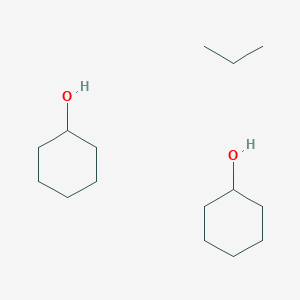
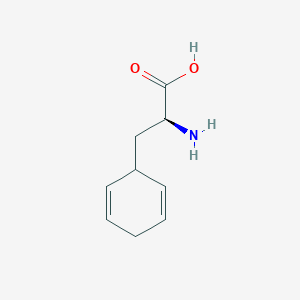

![[(4E,6E,8E)-3-hydroxy-2-methyl-1-[3-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)butyl]deca-4,6,8-trienyl] dihydrogen phosphate](/img/structure/B1260052.png)